methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
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Description
This compound belongs to a class of chemicals that have garnered attention due to their diverse applications and interesting chemical properties. While specific studies on this exact compound are scarce, research on closely related isoxazole and pyridine derivatives provides insights into their potential synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds often involves domino reactions, such as 1,3-dipolar cycloadditions followed by elimination processes. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylates, which serve as scaffolds for further functionalization, showcases the complex synthetic routes employed for such molecules (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of compounds in this family is often elucidated using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR spectroscopy. These methods, complemented by density functional theory (DFT) calculations, provide detailed insights into the vibrational spectra and molecular conformations, as seen in related pyrazolopyridine derivatives (Bahgat, Jasem, & El‐Emary, 2009).
Chemical Reactions and Properties
The chemical behavior of these compounds can be quite varied, with reactivity influenced by their functional groups. For example, reactions involving pyridinium ylides highlight the potential for nucleophilic substitution and catalytic transformations pertinent to the synthesis of pyrrole derivatives, demonstrating the versatile chemistry of pyridine-containing molecules (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in the progression of various neurodegenerative diseases.
Result of Action
Similar compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
properties
IUPAC Name |
methyl 6-[3-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4/c1-8-13-11(15(21)22-2)7-12(19-14(13)24-20-8)9-4-3-5-10(6-9)23-16(17)18/h3-7,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZVOFBZBPGPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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